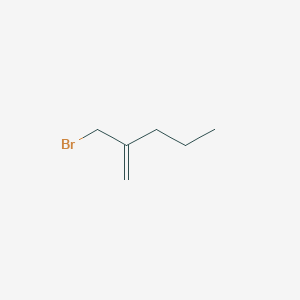
2-(Bromomethyl)pent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)pent-1-ene, also known as this compound, is a useful research compound. Its molecular formula is C6H11Br and its molecular weight is 163.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Building Block for Organic Synthesis
2-(Bromomethyl)pent-1-ene serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic substitutions, eliminations, and additions due to the presence of both bromine and an alkene functional group. This reactivity allows for the generation of diverse derivatives that are essential in chemical research and development.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles (amines, thiols) to form substituted products | Amines or thiol derivatives |
| Elimination | Under basic conditions, can form alkenes | Alkenes with varied substitution |
| Addition | Reacts with halogens or hydrogen halides | Brominated derivatives |
Biological Applications
Pharmaceutical Intermediates
In medicinal chemistry, this compound is utilized as an intermediate for synthesizing pharmaceutical compounds. Its ability to introduce bromine into molecular frameworks is particularly useful for modifying biological activity and enhancing drug efficacy.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be transformed into potent anticancer agents through multi-step synthetic pathways involving cyclization and functional group transformations . The incorporation of bromine enhances the reactivity of the resulting compounds, making them suitable for targeting specific biological pathways.
Material Science
Polymer Chemistry
The compound is also employed in polymer chemistry as a monomer or co-monomer in the production of specialty polymers. Its reactivity allows it to participate in radical polymerization processes, leading to materials with tailored properties.
Table 2: Applications in Polymer Chemistry
| Application | Description | Resulting Materials |
|---|---|---|
| Radical Polymerization | Used as a co-monomer to enhance properties of polymers | Thermoplastics and elastomers |
| Crosslinking | Acts as a crosslinking agent to improve mechanical strength | Crosslinked polymer networks |
Industrial Applications
Specialty Chemicals Production
this compound is used in the synthesis of various specialty chemicals that find applications across multiple industries, including agriculture, electronics, and cosmetics. Its versatility allows for the development of novel formulations that meet specific industry needs.
Example: Synthesis of Agrochemicals
The compound has been investigated for its role in synthesizing agrochemicals, where brominated intermediates are critical for enhancing pest resistance and promoting plant growth . The ability to modify its structure leads to improvements in bioactivity and environmental stability.
Propiedades
IUPAC Name |
2-(bromomethyl)pent-1-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-3-4-6(2)5-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMHDNNUPZAQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605174 |
Source


|
| Record name | 2-(Bromomethyl)pent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40605174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161881-09-0 |
Source


|
| Record name | 2-(Bromomethyl)pent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40605174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













